

physical and chemical properties of methyl 4-chloro-1H-indole-6-carboxylate

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Compound of Interest

Compound Name: *methyl 4-chloro-1H-indole-6-carboxylate*

Cat. No.: *B1371888*

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An In-depth Technical Guide to Methyl 4-chloro-1H-indole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the physical and chemical properties of **methyl 4-chloro-1H-indole-6-carboxylate**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, the following sections are designed to offer not just a compilation of data, but a deeper understanding of the causality behind the compound's behavior, grounded in established chemical principles and supported by authoritative references. This document is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of indole derivatives in the pursuit of novel therapeutics.

Molecular Structure and Physicochemical Properties

Methyl 4-chloro-1H-indole-6-carboxylate possesses a bicyclic structure composed of a benzene ring fused to a pyrrole ring, with a chlorine atom at the 4-position and a methyl

carboxylate group at the 6-position. This substitution pattern imparts a unique electronic and steric profile that governs its physical and chemical behavior.

Structural and Physicochemical Data

While experimental data for some physical properties of **methyl 4-chloro-1H-indole-6-carboxylate** are not readily available in the public domain, we can infer and calculate key parameters based on its structure and data from closely related compounds.

Property	Value	Source/Method
Molecular Formula	C ₁₀ H ₈ ClNO ₂	--INVALID-LINK--[1]
Molecular Weight	209.63 g/mol	--INVALID-LINK--[1]
CAS Number	885522-78-1	--INVALID-LINK--[1]
Appearance	Off-white to pale yellow solid (Predicted)	Inferred from similar indole carboxylates.
Melting Point	Not experimentally determined.	
Boiling Point	Not experimentally determined.	
Solubility	Predicted to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Sparingly soluble in non-polar solvents like hexane.	Inferred from general solubility of indole derivatives. --INVALID-LINK--
XLogP3	2.5	--INVALID-LINK--[1]
Hydrogen Bond Donor Count	1	--INVALID-LINK--[1]
Hydrogen Bond Acceptor Count	2	--INVALID-LINK--[1]
Rotatable Bond Count	1	--INVALID-LINK--[1]

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for **methyl 4-chloro-1H-indole-6-carboxylate** are not widely published. However, based on the analysis of structurally similar compounds, the following spectroscopic characteristics can be predicted.

1.2.1. ^1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring, the N-H proton, and the methyl ester protons. The chlorine atom at the 4-position will influence the chemical shifts of the adjacent protons.

- **N-H Proton:** A broad singlet is expected in the downfield region, typically around δ 8.0-9.0 ppm.
- **Aromatic Protons:** The protons on the indole ring will appear as multiplets or distinct singlets/doublets in the aromatic region (δ 7.0-8.0 ppm). The proton at the 5-position and the 7-position will likely be singlets or narrow doublets.
- **Methyl Protons:** A sharp singlet for the methyl ester group ($-\text{OCH}_3$) is anticipated around δ 3.9 ppm.

1.2.2. ^{13}C NMR Spectroscopy

The carbon NMR spectrum will provide information on all ten carbon atoms in the molecule.

- **Carbonyl Carbon:** The ester carbonyl carbon is expected to resonate in the downfield region, around δ 165-170 ppm.
- **Aromatic Carbons:** The eight carbons of the indole ring will appear in the aromatic region (δ 100-140 ppm). The carbon bearing the chlorine atom (C4) will be shifted downfield.
- **Methyl Carbon:** The methyl carbon of the ester group will give a signal in the upfield region, typically around δ 52 ppm.

1.2.3. Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M^+) at m/z 209, corresponding to the molecular weight of the compound. The isotopic pattern of the

molecular ion peak will be characteristic of a molecule containing one chlorine atom, with an $(M+2)^+$ peak approximately one-third the intensity of the M^+ peak.

1.2.4. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

- N-H Stretch: A sharp to moderately broad absorption band around 3300-3400 cm^{-1} corresponding to the N-H stretching vibration of the indole ring.
- C=O Stretch: A strong absorption band around 1700-1725 cm^{-1} due to the stretching vibration of the ester carbonyl group.
- C-Cl Stretch: A band in the fingerprint region, typically between 600 and 800 cm^{-1} , corresponding to the C-Cl stretching vibration.
- Aromatic C-H and C=C Stretches: Multiple bands in the regions of 3000-3100 cm^{-1} and 1450-1600 cm^{-1} , respectively.

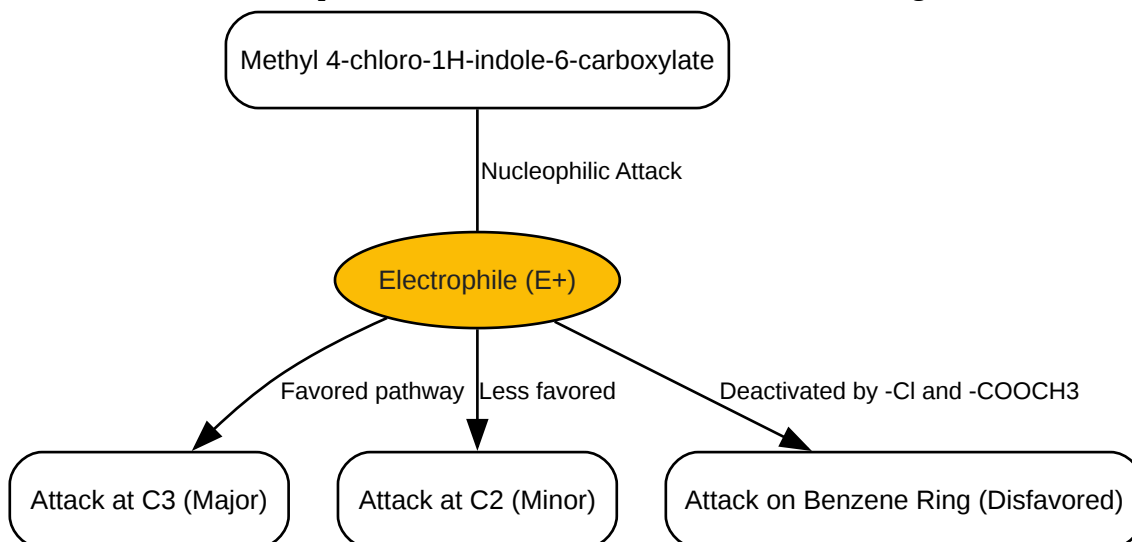
Chemical Properties and Reactivity

The chemical reactivity of **methyl 4-chloro-1H-indole-6-carboxylate** is dictated by the interplay of the electron-rich pyrrole ring, the electron-withdrawing chloro and carboxylate substituents, and the acidic N-H proton.

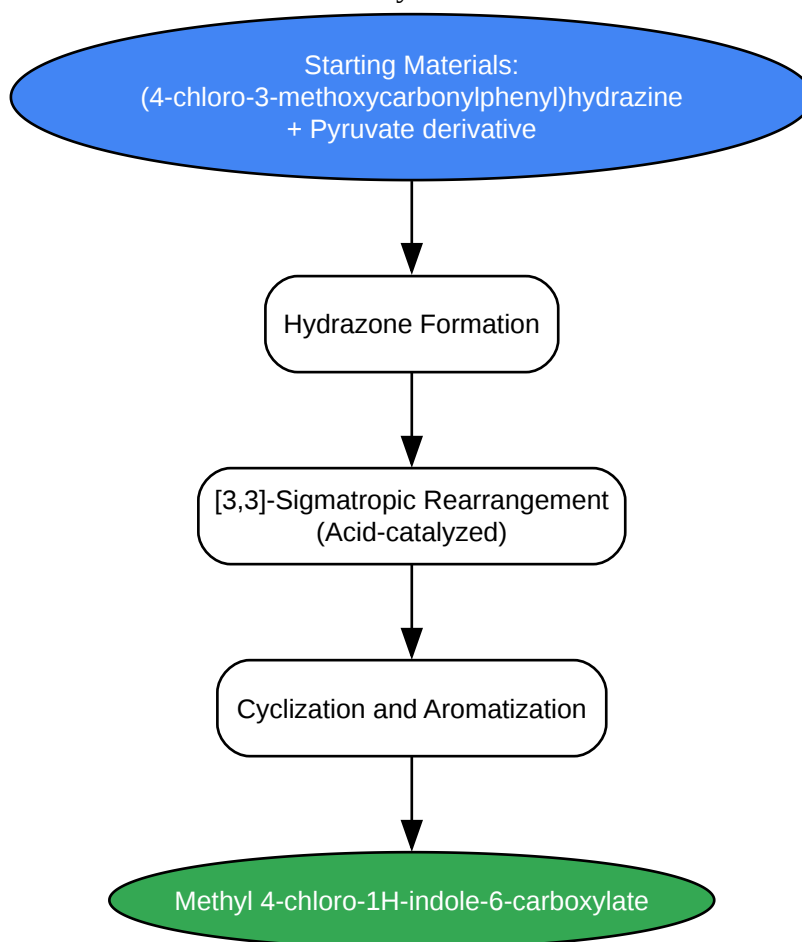
Reactivity of the Indole Nucleus

The indole ring is generally susceptible to electrophilic attack, with the 3-position being the most nucleophilic.^[2] However, the presence of the electron-withdrawing chlorine atom at the 4-position and the methyl carboxylate at the 6-position deactivates the benzene ring towards electrophilic substitution. The pyrrole ring, particularly the 2 and 3-positions, remains the primary site for electrophilic reactions.

Electrophilic Aromatic Substitution on the Indole Ring



Fischer Indole Synthesis Workflow

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References

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